molecular formula C15H11FN2O3 B15152817 1-(4-fluorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea

1-(4-fluorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea

Cat. No.: B15152817
M. Wt: 286.26 g/mol
InChI Key: KKKXCYDXAWDEGW-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative of 3-oxo-1H-2-benzofuran-5-yl. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps for purification, such as recrystallization or chromatography, to obtain the final product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler derivatives.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a simpler urea derivative.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea
  • 1-(4-methylphenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea

Uniqueness

1-(4-fluorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C15H11FN2O3

Molecular Weight

286.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-(3-oxo-1H-2-benzofuran-5-yl)urea

InChI

InChI=1S/C15H11FN2O3/c16-10-2-5-11(6-3-10)17-15(20)18-12-4-1-9-8-21-14(19)13(9)7-12/h1-7H,8H2,(H2,17,18,20)

InChI Key

KKKXCYDXAWDEGW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C(=O)O1

Origin of Product

United States

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